![molecular formula C8H4ClNO2 B1395808 1-Chloro-4-ethynyl-2-nitrobenzene CAS No. 1057669-91-6](/img/structure/B1395808.png)
1-Chloro-4-ethynyl-2-nitrobenzene
Overview
Description
“1-Chloro-4-ethynyl-2-nitrobenzene” is a chemical compound with the molecular formula C8H5Cl . It is also known by other names such as (p-Chlorophenyl)acetylene, (4-Chlorophenyl)acetylene, and p-Ethynylchlorobenzene .
Molecular Structure Analysis
The molecular structure of “1-Chloro-4-ethynyl-2-nitrobenzene” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Scientific Research Applications
Environmental Detection and Sensing
1-Chloro-4-nitrobenzene (CNB) is a compound of concern in the environment due to its increased presence from agricultural and economic activities. Research has focused on developing electrochemical sensors for CNB detection, utilizing the features of carbon nanohorns (CNHs) and β-cyclodextrin (β-CD). These sensors demonstrated a linear response range and minimal interference from common organic and inorganic compounds, with a detection limit of 9.0 nM (Odoom et al., 2018).
Biodegradation and Environmental Cleanup
A strain of Pseudomonas acidovorans XII has been identified to utilize 1-chloro-4-nitrobenzene as a sole carbon, nitrogen, and energy source. This bacterial strain can remove 1-chloro-4-nitrobenzene from culture fluids, with a transformation into 2-amino-5-chlorophenol under anaerobic conditions. This indicates potential applications in environmental bioremediation (Shah, 2014).
Chemical Synthesis and Catalysis
1-Chloro-4-nitrobenzene has been used in catalytic syntheses, such as the preparation of 1,2-Dichloro-4-nitrobenzene in a tower reactor, showcasing improved yields compared to flask reactors (Hui-ping, 2005). Additionally, it's a substrate in Suzuki cross-coupling reactions for the synthesis of 2-nitrobiphenyls, indicating its utility in complex organic syntheses (Elumalai et al., 2016).
Electron Attachment and Dissociative Studies
The compound has been studied for its properties under electron transmission spectroscopy, dissociative electron attachment spectroscopy, and negative ion mass spectrometry. These studies help in understanding the behavior of chloro-nitrobenzene derivatives, essential for various chemical processes (Asfandiarov et al., 2007).
Crystal Structure and Thermal Vibrations
The crystal structure of 1-chloro-2-nitrobenzene, which is closely related to 1-chloro-4-ethynyl-2-nitrobenzene, has been analyzed to understand its molecular interactions and behavior near the melting point. This information is crucial in designing materials with specific physical and chemical properties (Mossakowska & Wójcik, 2007).
properties
IUPAC Name |
1-chloro-4-ethynyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUGUBAVEFJJBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-ethynyl-2-nitrobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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